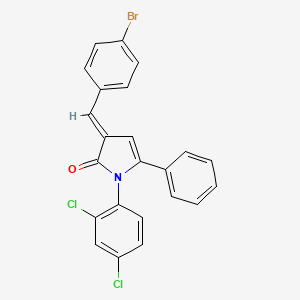
(3E)-3-(4-bromobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3E)-3-(4-bromobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one” is a synthetic organic molecule that belongs to the class of pyrrolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3E)-3-(4-bromobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one” typically involves the condensation of appropriate aldehydes and ketones with a pyrrolidinone precursor. Common reagents used in the synthesis include:
Aldehydes: 4-bromobenzaldehyde
Ketones: 2,4-dichloroacetophenone
Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the double bond or halogen groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them interesting subjects for drug discovery.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- (3E)-3-(4-chlorobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-fluorobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “(3E)-3-(4-bromobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one” lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of bromine and chlorine atoms can significantly influence its interactions with biological targets and its overall stability.
特性
分子式 |
C23H14BrCl2NO |
|---|---|
分子量 |
471.2 g/mol |
IUPAC名 |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2,4-dichlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H14BrCl2NO/c24-18-8-6-15(7-9-18)12-17-13-22(16-4-2-1-3-5-16)27(23(17)28)21-11-10-19(25)14-20(21)26/h1-14H/b17-12+ |
InChIキー |
VMRHGIRFDUZZHL-SFQUDFHCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11686461.png)
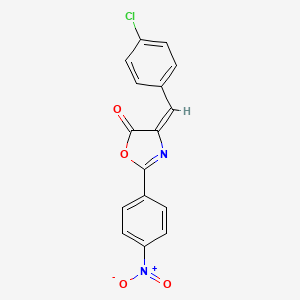
![Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11686474.png)
![diethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686477.png)
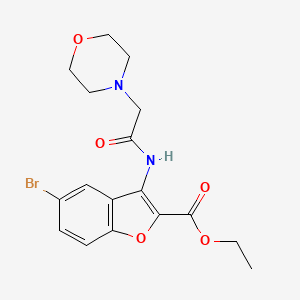
![(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11686490.png)
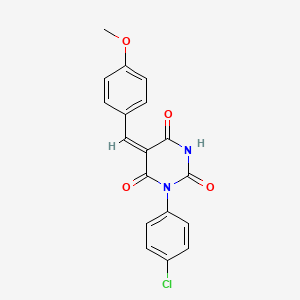
![5-[2-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686501.png)
![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
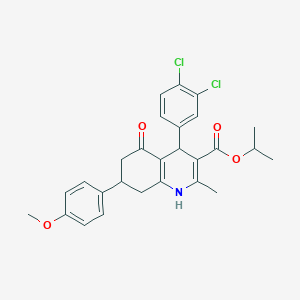
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686544.png)
![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
